
N-(5-methylisoxazol-3-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-methylisoxazol-3-yl)-4-tosylbutanamide” is a chemical compound that has been studied for its potential applications in various fields . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents .
Synthesis Analysis
The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . This synthesis process highlights the compound’s versatility in generating derivatives with varying biological activities.Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Three distinct forms of N1,N3-bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
The chemical reactivity of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.Physical And Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide, such as acidity and basicity, can be inferred from studies on similar compounds.科学的研究の応用
Polymorphism and Crystal Structure Insights
The compound exhibits polymorphism, meaning it can crystallize in different forms. In a study by Pagliari et al., three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide (1) were characterized . These forms include two polymorphic forms and one solvate. An in-depth analysis of their crystal structures revealed insights into their supramolecular architectures and crystallization mechanisms. The energy similarities between specific interactions (NH amide ⋯O C amide and NH amide ⋯N isox) contribute to their formation. Additionally, the presence of dimethyl sulfoxide (DMSO) disrupts amide-amide interactions, leading to a third form (1III). The central carbon in molecule 1 allows flexibility, influencing polymorph formation.
Synthetic Methods and Route g
Trogu et al. discovered an efficient method for preparing 3,5-disubstituted isoxazoles, including compounds like N-(5-methylisoxazol-3-yl)-4-tosylbutanamide . Their approach involves base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water (instead of chloroform). This synthetic route (Route g) provides a faster and environmentally friendly way to access isoxazole derivatives.
作用機序
将来の方向性
Future research could focus on further exploring the potential applications of N-(5-methylisoxazol-3-yl)-4-tosylbutanamide in various fields. The flexibility of the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-5-7-13(8-6-11)22(19,20)9-3-4-15(18)16-14-10-12(2)21-17-14/h5-8,10H,3-4,9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEYSXXUBCIBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

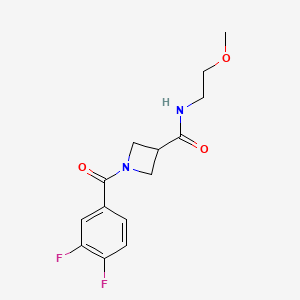

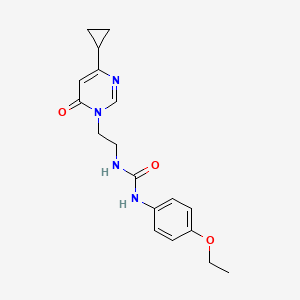
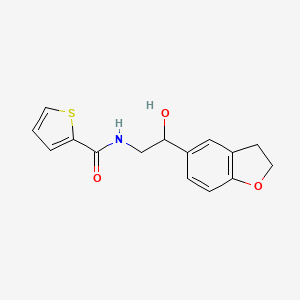

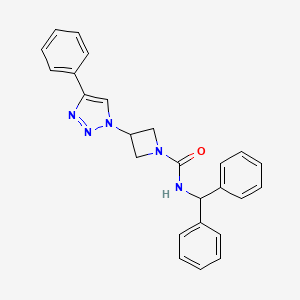
![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
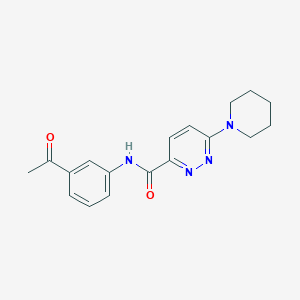

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2809076.png)
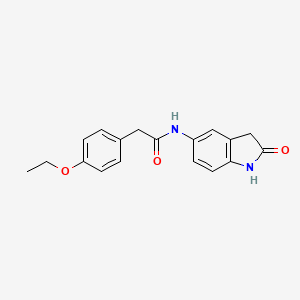

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2809079.png)
![Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2809082.png)